Boc-3,5-Dibromo-L-tyrosine

Übersicht

Beschreibung

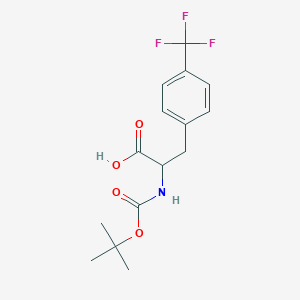

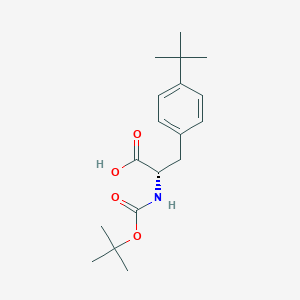

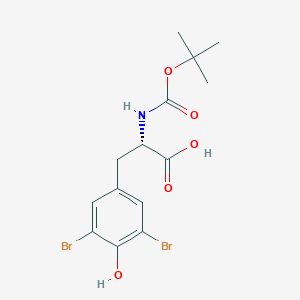

Boc-3,5-Dibromo-L-tyrosine is a dibrominated derivative of L-Tyrosine . It is one of the 22 proteinogenic amino acids that are used by cells to synthesize proteins .

Synthesis Analysis

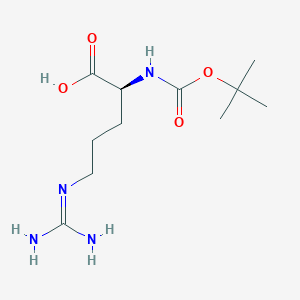

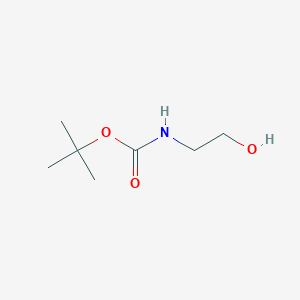

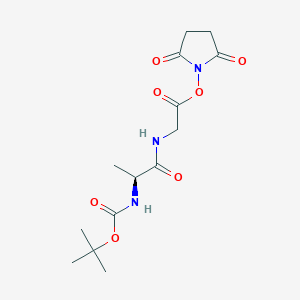

Boc-3,5-dibromo-L-tyrosine is a white to off-white powder . It has a molecular weight of 439.1 . The IUPAC name for this compound is (2S)-2-[(tert-butoxycarbonyl)amino]-3-(3,5-dibromo-4-hydroxyphenyl)propanoic acid .Molecular Structure Analysis

The molecular formula of Boc-3,5-Dibromo-L-tyrosine is C14H17Br2NO5 . The InChI key is FIKNCGRWSBGBKP-JTQLQIEISA-N . The structure includes a benzyl group with bromo- substituents at positions C-3 and C-5 .Physical And Chemical Properties Analysis

Boc-3,5-Dibromo-L-tyrosine has a melting point of 145-150°C . It is recommended to be stored at 0-8°C .Wissenschaftliche Forschungsanwendungen

Synthesis of Opioid Ligands : Boc-3,5-Dibromo-L-tyrosine derivatives have been utilized in the rapid synthesis of opioid peptidomimetics. These compounds, particularly when featured at the N-terminus, often display superior potency at opioid receptor subtypes (mu, delta, and kappa). This has implications for the development of more effective synthetic opioids (Bender et al., 2015).

Peptide Synthesis and Pharmacology : Boc-3,5-Dibromo-L-tyrosine has been synthesized and incorporated into lysine-vasopressin, leading to compounds with specific pharmacological properties, such as weak inhibition of responses to oxytocin (Lundell & Ferger, 1975).

Radioisotope Labeling of Peptides : This compound has been used in the preparation of tritiated and iodinated derivatives for labeling peptides, such as gastrin-like hexapeptides. This is useful for imaging protein metabolism in vivo, particularly in the field of radiopharmaceuticals (Charon et al., 1984).

Peptide Modification and Stability Studies : The use of Boc-3,5-Dibromo-L-tyrosine derivatives in peptide modification has been explored to enhance the stability and efficacy of peptides, such as cholecystokinin, through solid-phase synthesis. This has implications for biochemical and pharmacological research (González-Muñiz et al., 2009).

Protein Post-Translational Modification Studies : It has been used to study the sulfation of peptides by enzymes like tyrosylprotein sulfotransferase. Understanding such modifications is crucial for insights into protein function and regulation (Rens‐Domiano et al., 1989).

Alzheimer’s Disease Research : Research involving tyrosine-modified analogues of diphenylalanine, including Boc-3,5-Dibromo-L-tyrosine, has been conducted to study their self-assembly behavior. This is relevant to understanding the mechanisms of fibril formation in conditions like Alzheimer's disease (Bera et al., 2014).

Safety And Hazards

Eigenschaften

IUPAC Name |

(2S)-3-(3,5-dibromo-4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17Br2NO5/c1-14(2,3)22-13(21)17-10(12(19)20)6-7-4-8(15)11(18)9(16)5-7/h4-5,10,18H,6H2,1-3H3,(H,17,21)(H,19,20)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIKNCGRWSBGBKP-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=C(C(=C1)Br)O)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C(=C1)Br)O)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17Br2NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50572964 | |

| Record name | 3,5-Dibromo-N-(tert-butoxycarbonyl)-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50572964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

439.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-3,5-Dibromo-L-tyrosine | |

CAS RN |

58960-71-7 | |

| Record name | 3,5-Dibromo-N-(tert-butoxycarbonyl)-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50572964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.